molecular formula C14H19N3O8 B1195657 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid CAS No. 23911-26-4

2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid

Cat. No. B1195657
CAS RN: 23911-26-4
M. Wt: 357.32 g/mol
InChI Key: RAZLJUXJEOEYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08532742B2

Procedure details

1.08 gram of DTPA (2.7 mmol), 2 mL acetic anhydride and 1.3 mL pyridine were stirred for 48 hours at 60° C. and then the reaction mixture was filtered at room temperature. The solid product washed to be free of pyridine with acetic anhydride and then with diethyl ether, and is dried.
Name
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:12]([CH2:24][C:25]([OH:27])=[O:26])[CH2:13][CH2:14][N:15]([CH2:20][C:21]([OH:23])=O)[CH2:16][C:17]([OH:19])=[O:18])[CH2:2][N:3]([CH2:8][C:9]([OH:11])=[O:10])[CH2:4][C:5]([OH:7])=O.C(OC(=O)C)(=O)C>N1C=CC=CC=1>[CH2:20]1[N:15]([CH2:14][CH2:13][N:12]([CH2:24][C:25]([OH:27])=[O:26])[CH2:1][CH2:2][N:3]2[CH2:8][C:9](=[O:10])[O:11][C:5](=[O:7])[CH2:4]2)[CH2:16][C:17](=[O:19])[O:18][C:21]1=[O:23]

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.3 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered at room temperature
WASH
Type
WASH
Details
The solid product washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with diethyl ether, and is dried

Outcomes

Product
Name
Type
Smiles
C1C(=O)OC(=O)CN1CCN(CCN2CC(=O)OC(=O)C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.